1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride
Overview
Description
Iso-H7 dihydrochloride is a chemical compound known for its role as a protein kinase inhibitor. It specifically inhibits protein kinase C and protein kinase A with IC50 values of 22 and 34 micromolar, respectively . This compound has been studied for its effects on satellite cell myogenesis, where it acts as a negative control for protein kinase A .
Preparation Methods
The synthesis of Iso-H7 dihydrochloride involves the reaction of 1-(5-isoquinolinesulfonyl)-3-methylpiperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include:
Solvent: Anhydrous conditions to prevent hydrolysis.
Temperature: Controlled to avoid decomposition.
Purification: Crystallization or recrystallization to achieve high purity.
Industrial production methods are not extensively documented, but the synthesis generally follows similar principles with optimization for scale and yield.
Chemical Reactions Analysis
Iso-H7 dihydrochloride undergoes several types of chemical reactions:
Oxidation: Can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions are less common due to the stability of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common reagents and conditions include:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride (less common).
Nucleophiles: Ammonia or amines for substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Iso-H7 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase inhibition and related pathways.
Biology: Investigated for its effects on cell signaling and myogenesis.
Medicine: Potential therapeutic applications in diseases involving dysregulated kinase activity.
Industry: Utilized in the development of kinase inhibitors and related pharmaceuticals
Mechanism of Action
Iso-H7 dihydrochloride exerts its effects by inhibiting protein kinase C and protein kinase A. The inhibition occurs through competitive binding at the ATP-binding site of the kinases, preventing phosphorylation of downstream targets . This leads to altered cell signaling pathways and affects processes such as cell growth and differentiation.
Comparison with Similar Compounds
Iso-H7 dihydrochloride is often compared with other kinase inhibitors such as:
Staurosporine: A more potent but less selective kinase inhibitor.
HA1004: Another kinase inhibitor with different specificity and potency.
H-7: A related compound with similar but less potent inhibitory effects on protein kinase C
Iso-H7 dihydrochloride is unique in its specific inhibition profile and its effects on satellite cell myogenesis, making it a valuable tool in research.
Properties
IUPAC Name |
5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNDFTUZMEYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474690 | |
Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140663-38-3 | |
Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-methyl H7 affect bovine leukemia virus expression?
A1: 3-methyl H7 inhibits the activity of protein kinase C (PKC) []. Research demonstrates that 3-methyl H7 effectively reduces both spontaneous lymphocyte blastogenesis and BLV expression in bovine peripheral blood mononuclear cells (PBMCs) []. This effect is observed regardless of whether the PBMCs are unstimulated, stimulated with lipopolysaccharide, or stimulated with phorbol ester (PMA) []. Further investigation reveals that 3-methyl H7 suppresses BLV expression by decreasing transcriptional activity, as evidenced by RNase protection assay results []. This suggests that PKC activation plays a crucial role in BLV expression, and its inhibition by 3-methyl H7 disrupts this process.
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